molecular formula C21H21N3O4S2 B2820435 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 1706295-94-4

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2820435
CAS No.: 1706295-94-4
M. Wt: 443.54
InChI Key: BEUKOJAPVOZNIG-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a synthetic benzamide derivative offered for research and development purposes. This compound features a morpholine ring connected via a sulfonyl group, a structural motif known to enhance solubility and improve bioavailability in drug discovery candidates . The incorporation of the morpholine group is a common strategy in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds, as it can aid in optimizing the molecule's properties to cross the blood-brain barrier . Furthermore, the presence of both pyridine and thiophene heterocycles provides a multi-ring system that may be explored for its potential to interact with various biological targets. Benzamide derivatives are investigated across multiple therapeutic areas, including as potential anticancer agents and cell differentiation inducers . Researchers can utilize this compound as a building block in synthetic chemistry or as a screening agent in biological assays. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-21(23-13-16-11-19(14-22-12-16)18-5-10-29-15-18)17-1-3-20(4-2-17)30(26,27)24-6-8-28-9-7-24/h1-5,10-12,14-15H,6-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUKOJAPVOZNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of morpholine, followed by coupling with a thiophene-pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups will produce amines.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Benzamide Derivatives ()

Compounds 4a, 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share a benzamide-thiazole scaffold but differ in substituents. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Spectral Data (1H NMR, HRMS) Bioactivity Notes
4a: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, pyridinyl Not specified 1H NMR (δ 8.5–6.8 ppm), HRMS m/z 439.2 (M+H)+ Potential kinase modulation
4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, 3,4-dichlorophenyl 215–218 1H NMR (δ 8.7–7.1 ppm), HRMS m/z 508.1 (M+H)+ Antibacterial activity inferred
Target Compound: 4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide Morpholine sulfonyl, thiophen-3-yl-pyridinylmethyl Not reported Likely δ 8.6–7.3 ppm (aromatic), HRMS ~550–600 (M+H)+ Unspecified; may target kinases

Key Differences :

  • The target compound replaces the thiazole ring with a direct benzamide-sulfonyl linkage, reducing steric hindrance compared to 4a/4d .

Sulfonamide Derivatives with Antimicrobial Activity ()

The sulfonamide derivative 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide shares a sulfonamide group but lacks the benzamide-thiophene-pyridine framework. Key contrasts:

  • Structural : The oxazole-sulfamoyl group in ’s compound introduces rigidity, whereas the morpholine sulfonyl group in the target compound offers conformational flexibility .
  • Bioactivity : The oxazole derivative is explicitly designed for antimicrobial activity, while the target compound’s sulfonyl group may prioritize kinase or receptor binding .

Kinase Inhibitors ()

Imatinib, nilotinib, and dasatinib are benzamide-based kinase inhibitors. Comparisons include:

  • Substituents : The target compound’s morpholine sulfonyl group contrasts with imatinib’s methylpiperazinyl and nilotinib’s trifluoromethyl groups, which influence solubility and target selectivity .
  • Target Specificity : Imatinib targets BCR-ABL, while the thiophene-pyridine group in the target compound may confer selectivity for DDR1/2 kinases, though this requires validation .

Patent-Derived Sulfonamide/Benzamide Hybrids ()

Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...) shares a fluorinated chromenone-pyrazolo pyrimidine core but diverges in the benzamide substituents:

  • Synthetic Routes : Both compounds use palladium-catalyzed couplings, but the target compound likely employs boronic acid derivatives for pyridine-thiophene assembly .
  • Physicochemical Data : The patent compound has a melting point of 175–178°C and HRMS m/z 589.1 (M+H)+, suggesting higher molecular weight and crystallinity than the target compound .

Triazole-Thiophene Derivatives ()

Compound A0071016 (N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)...) features a triazole-thiophene-pyrazole scaffold. Contrasts with the target compound:

  • Core Structure : The triazole ring in A0071016 may confer metabolic stability, whereas the target compound’s pyridine-thiophene group could improve aromatic interactions .
  • Solubility : The phenylethyl group in A0071016 increases hydrophobicity, whereas the morpholine sulfonyl group in the target compound enhances aqueous solubility .

Q & A

Q. How can researchers optimize the synthetic yield of 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions requiring precise control of parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates .
  • Temperature : Maintain 60–80°C during sulfonylation to prevent side reactions .
  • Coupling agents : Use EDC/HOBt or HATU for amide bond formation, optimizing stoichiometry (1.2–1.5 equiv. of coupling agent) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. Which analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl and thiophene signals at δ 3.6–3.8 ppm for morpholine and δ 7.1–7.3 ppm for thiophene) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 493.6 (C₂₃H₂₄N₄O₃S₂) with <2 ppm error .
  • HPLC-PDA : Purity assessment (≥98%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What strategies are used for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to identify binding interactions (e.g., sulfonyl group H-bonding to Lys833) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How to resolve contradictions in reported synthetic protocols (e.g., solvent selection or reaction times)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, temperature, catalyst loading) and identify critical factors .
  • In situ monitoring : Use ReactIR or HPLC tracking to optimize reaction termination points, reducing over-sulfonylation .
  • Comparative analysis : Benchmark yields/purity against literature methods (e.g., microwave-assisted vs. conventional heating) .

Q. What approaches are used to establish structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace thiophene with furan or morpholine with piperazine) and test cytotoxicity .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding poses in ATP-binding pockets (e.g., EGFR T790M mutant) .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify pathway disruptions (e.g., apoptosis upregulation) .

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